Ambrisentan sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

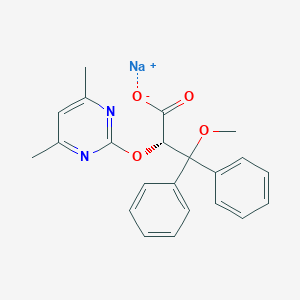

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H21N2NaO4 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

sodium (2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate |

InChI |

InChI=1S/C22H22N2O4.Na/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-14,19H,1-3H3,(H,25,26);/q;+1/p-1/t19-;/m1./s1 |

InChI Key |

GNDMILPGCDIGHE-FSRHSHDFSA-M |

Isomeric SMILES |

CC1=CC(=NC(=N1)O[C@H](C(=O)[O-])C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C.[Na+] |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)[O-])C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Ambrisentan: A Selective Endothelin Receptor Antagonist

A Technical Whitepaper for Drug Development Professionals

Ambrisentan sodium, a potent and selective endothelin receptor antagonist (ERA), represents a significant advancement in the treatment of pulmonary arterial hypertension (PAH). This document provides an in-depth technical guide on the discovery, synthesis, mechanism of action, and clinical evaluation of Ambrisentan, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The discovery of Ambrisentan was driven by the understanding of the critical role of the endothelin (ET) system in the pathophysiology of PAH.[1] Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen that mediates its effects through two receptor subtypes: ETA and ETB.[2][3] The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for vasoconstriction and cellular proliferation.[3][4] In contrast, the ETB receptor, found on endothelial cells, is involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.[3] In PAH, elevated levels of ET-1 contribute to increased pulmonary vascular resistance.[1]

This understanding led to the hypothesis that selectively blocking the ETA receptor could be a targeted therapeutic approach to counteract the detrimental effects of ET-1 while preserving the beneficial functions of the ETB receptor. Ambrisentan, a propanoic acid derivative, emerged from research efforts to develop orally active, non-peptidic, and highly selective ETA receptor antagonists.[5][6]

Mechanism of Action

Ambrisentan is a high-affinity antagonist of the endothelin-1 type A receptor (ETA).[7] By selectively binding to the ETA receptor, Ambrisentan competitively inhibits the binding of ET-1, thereby preventing the downstream signaling cascades that lead to vasoconstriction and proliferation of pulmonary artery smooth muscle cells.[8] This selective antagonism results in vasodilation of the pulmonary arteries, a reduction in pulmonary vascular pressure and resistance, and subsequent alleviation of the workload on the right ventricle of the heart.[4][9]

Endothelin-1 Signaling Pathway and Ambrisentan's Point of Intervention

The following diagram illustrates the signaling pathway of Endothelin-1 and the specific point of intervention by Ambrisentan.

Quantitative Data

The following tables summarize key quantitative data for Ambrisentan, including its receptor binding affinity, pharmacokinetic properties, and clinical efficacy from pivotal trials.

Table 1: Receptor Binding Affinity of Ambrisentan

| Receptor | Ki (nM) | Selectivity (ETB/ETA) | Reference |

| ETA | 1 | ~200-fold | [7] |

| ETB | 195 | [7] |

Table 2: Pharmacokinetic Properties of Ambrisentan

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [10][11] |

| Bioavailability | Not fully determined, but high | [3] |

| Plasma Protein Binding | ~99% | [11] |

| Terminal Half-life (t1/2) | ~15 hours | [11] |

| Metabolism | Primarily via glucuronidation (UGT1A9S, UGT2B7S, UGT1A3S) and to a lesser extent by CYP3A4, CYP3A5, and CYP2C19 | [11] |

| Excretion | Primarily in feces (~66%), with ~22% in urine (3.3% as unchanged drug) |

Table 3: Efficacy of Ambrisentan in the ARIES-1 and ARIES-2 Trials (12-week data)

| Trial | Treatment Group | Change in 6-Minute Walk Distance (meters) | p-value vs. Placebo | Reference |

| ARIES-1 | Placebo | - | - | [12][13][14] |

| Ambrisentan 5 mg | +31 | 0.008 | [12][13][14] | |

| Ambrisentan 10 mg | +51 | <0.001 | [12][13][14] | |

| ARIES-2 | Placebo | - | - | [12][13][14] |

| Ambrisentan 2.5 mg | +32 | 0.022 | [12][13][14] | |

| Ambrisentan 5 mg | +59 | <0.001 | [12][13][14] |

Synthesis of Ambrisentan

The chemical synthesis of Ambrisentan, (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, typically involves a multi-step process. A general synthetic workflow is outlined below.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aidic.it [aidic.it]

- 7. apexbt.com [apexbt.com]

- 8. Endothelin-1-induced signaling pathways in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selection of Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension: A Comprehensive Narrative Review | springermedizin.de [springermedizin.de]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Ambrisentan for the treatment of pulmonary arterial hypertension: results of the ambrisentan in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]

Preclinical Pharmacological Profile of Ambrisentan Sodium: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Ambrisentan sodium, a potent and selective endothelin receptor antagonist (ERA). The information presented herein is intended to serve as a valuable resource for professionals involved in drug discovery and development, particularly those focused on cardiovascular and pulmonary diseases. This document summarizes key preclinical findings, details experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of Ambrisentan's mechanism of action and preclinical efficacy.

Introduction

Ambrisentan is a propanoic acid-based, A-selective endothelin receptor antagonist.[1] Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor and mitogen that plays a crucial role in the pathophysiology of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[2][3] ET-1 exerts its effects through two receptor subtypes: ETA and ETB. The activation of ETA receptors, predominantly located on vascular smooth muscle cells, mediates vasoconstriction and cellular proliferation.[2][3] ETB receptors, found on both endothelial and smooth muscle cells, have a more complex role, including mediating vasodilation via the release of nitric oxide and prostacyclin, as well as contributing to vasoconstriction and ET-1 clearance.[2][3] Ambrisentan's therapeutic efficacy stems from its high selectivity for the ETA receptor, thereby inhibiting the detrimental effects of ET-1 while potentially preserving the beneficial functions of the ETB receptor.[1]

Pharmacological Profile

Receptor Binding Affinity and Selectivity

Ambrisentan demonstrates high-affinity binding to the ETA receptor with marked selectivity over the ETB receptor. The degree of selectivity has been shown to vary depending on the experimental system and tissue origin.[2][4] The following tables summarize the quantitative data from various preclinical in vitro studies.

Table 1: Ambrisentan Receptor Binding Affinity (Ki) in Preclinical Models

| Receptor | Species/Cell Line | Ki (nM) | Selectivity (ETB/ETA) | Reference |

| ETA | Human (recombinant, CHO cells) | ~1 | ~195-fold | [2] |

| ETB | Human (recombinant, CHO cells) | ~195 | [2] | |

| ETA | Canine | 0.63 | 77-fold | [2] |

| ETB | Canine | 48.7 | [2] | |

| ETA | Human (ventricular myocytes) | 0.011 | >4000-fold | [2][5] |

| ETB | Human (ventricular myocytes) | >44 | [2] |

Table 2: Ambrisentan Functional Antagonism in In Vitro Assays

| Assay Type | Tissue/Cell Model | Parameter | Value | Reference |

| ET-1 Induced Contraction | Rat Tracheal Smooth Muscle | Selectivity (ETA/ETB) | 29-fold | [2] |

| ET-1 Induced Contraction | Rat Aortic Smooth Muscle | Selectivity (ETA/ETB) | 29-fold | [4] |

| Calcium Flux Assay | Transgenic cells (wildtype ETA) | IC50 (nM) | 2.8 | |

| β-arrestin Recruitment Assay | ETA expressing cells | IC50 (nM) | 1.8 | [6] |

In Vivo Pharmacodynamics

Preclinical in vivo studies have consistently demonstrated the efficacy of Ambrisentan in animal models of pulmonary hypertension. The primary pharmacodynamic effects observed are a reduction in pulmonary arterial pressure and inhibition of vascular remodeling.

Table 3: In Vivo Efficacy of Ambrisentan in the Monocrotaline-Induced PAH Rat Model

| Parameter | Treatment Group | Result | Reference |

| Right Ventricular Systolic Pressure (RVSP) | Ambrisentan (0.2 mg/kg/day) | Significant reduction at weeks 2 and 4 | [7][8] |

| Right Ventricular Hypertrophy | Ambrisentan (0.2 mg/kg/day) | Attenuated at week 4 | [7][8] |

| Medial Wall Thickening of Pulmonary Arterioles | Ambrisentan (0.2 mg/kg/day) | Attenuated at week 4 | [7][8] |

| Number of Intra-acinar Arteries | Ambrisentan (0.2 mg/kg/day) | Reduced at week 4 | [7][8] |

| ET-1 Protein Expression (Lung Tissue) | Ambrisentan (0.2 mg/kg/day) | Recovered at weeks 2 and 4 | [7][8] |

| eNOS Protein Expression (Lung Tissue) | Ambrisentan (0.2 mg/kg/day) | Recovered at weeks 2 and 4 | [7][8] |

Mechanism of Action: Endothelin Signaling Pathway

Ambrisentan exerts its pharmacological effects by competitively antagonizing the ETA receptor, thereby blocking the downstream signaling cascade initiated by ET-1. The following diagram illustrates the key components of the endothelin signaling pathway and the point of intervention for Ambrisentan.

References

- 1. Development of an organ bath technique for isolated rat pancreas preparations to assess the effect of 1,5-AG on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing endothelin receptor antagonist use in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of endothelin receptors in the treatment of pulmonary arterial hypertension: does selectivity matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Ambrisentan Sodium Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrisentan is a potent and selective endothelin receptor antagonist (ERA) primarily indicated for the treatment of pulmonary arterial hypertension (PAH).[1] Its therapeutic efficacy stems from its high affinity and selectivity for the endothelin-A (ETA) receptor, a key player in the pathophysiology of PAH.[2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of Ambrisentan sodium's binding affinity, offering detailed experimental protocols, a comprehensive summary of binding data, and a visualization of the associated signaling pathway.

Mechanism of Action

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB.[3][5] The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cellular proliferation.[3][5] In contrast, ETB receptors, found on endothelial cells, are primarily involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.[3] In PAH, elevated levels of ET-1 lead to sustained vasoconstriction and vascular remodeling.[4] Ambrisentan selectively blocks the ETA receptor, thereby inhibiting the detrimental effects of ET-1 while preserving the beneficial functions of the ETB receptor.[6]

Quantitative Binding Affinity Data

The binding affinity of this compound for the endothelin receptors has been determined in various in vitro studies. The following table summarizes key binding parameters, including the inhibition constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values quantify the potency and selectivity of Ambrisentan.

| Parameter | Receptor | Value (nM) | Cell Line/System | Reference |

| Ki | ETA | 0.63 | Canine Cells | [3] |

| Ki | ETB | 48.7 | Canine Cells | [3] |

| Ki | ETA | 1 | CHO Cells | [7] |

| Ki | ETB | 195 | CHO Cells | [7] |

| Kb | ETA | 0.12 | Human Pulmonary Arterial Smooth Muscle Cells | [8] |

| IC50 | ETA | 1.3 | Calcium Mobilization Assay | [9] |

Note: Ki represents the inhibition constant, a measure of the potency of an antagonist. Kd is the equilibrium dissociation constant, indicating the affinity of a ligand for a receptor. IC50 is the concentration of an inhibitor required to reduce the response by 50%. Lower values for these parameters indicate higher binding affinity and potency. The selectivity of Ambrisentan for the ETA receptor over the ETB receptor is a key characteristic, with ratios reported to be over 4000-fold in some systems.[1][4]

Experimental Protocols

The in vitro characterization of Ambrisentan's binding affinity typically involves competitive radioligand binding assays. Below is a detailed protocol based on established methodologies.

Radioligand Binding Assay for Ambrisentan

This protocol describes a competitive binding assay to determine the affinity of Ambrisentan for the ETA receptor using membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human ETA receptor.

Materials:

-

Membrane Preparations: CHO cell membranes expressing human ETA receptors.

-

Radioligand: [125I]-Endothelin-1 ([125I]-ET-1).

-

Non-specific Binding Control: A high concentration of unlabeled endothelin-1 (e.g., 1 µM).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells expressing the human ETA receptor to confluence.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Store the membrane preparations at -80°C until use.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [125I]-ET-1 (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Assay buffer, [125I]-ET-1, a high concentration of unlabeled ET-1, and membrane preparation.

-

Competitive Binding: Assay buffer, [125I]-ET-1, serially diluted Ambrisentan, and membrane preparation.

-

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Ambrisentan concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the endothelin-A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

Caption: Endothelin-A Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

The in vitro characterization of this compound's binding affinity is crucial for understanding its pharmacological profile and therapeutic utility. Its high affinity and selectivity for the ETA receptor, as demonstrated by robust in vitro binding data, underpin its efficacy in treating pulmonary arterial hypertension. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation and application of this important therapeutic agent.

References

- 1. squarepharma.com.bd [squarepharma.com.bd]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomed.cas.cz [biomed.cas.cz]

- 7. apexbt.com [apexbt.com]

- 8. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ambrisentan Sodium's Effects on Endothelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ambrisentan sodium on endothelial cell proliferation. Ambrisentan is a selective endothelin receptor type A (ETA) antagonist. The endothelin-1 (ET-1) signaling pathway plays a crucial role in vascular homeostasis, and its dysregulation can lead to pathological cell proliferation, a hallmark of diseases such as pulmonary arterial hypertension (PAH). This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to offer a comprehensive resource for researchers in the field.

Core Concepts: The Endothelin System and Proliferation

Endothelin-1 is a potent peptide produced by endothelial cells that exerts its effects by binding to two receptor subtypes: ETA and ETB. In the context of cell proliferation, these receptors have opposing roles:

-

ETA Receptors: Primarily located on vascular smooth muscle cells but also present on endothelial cells, ETA receptor activation by ET-1 is predominantly mitogenic, promoting cell proliferation and hypertrophy. This signaling is implicated in the vascular remodeling seen in PAH.[1]

-

ETB Receptors: Found on endothelial cells, the activation of ETB receptors can lead to the release of anti-proliferative and vasodilatory substances, such as nitric oxide (NO) and prostacyclin.[1] ETB receptors are also involved in the clearance of circulating ET-1.

Ambrisentan's therapeutic potential in diseases characterized by vascular proliferation stems from its selective blockade of the pro-proliferative ETA receptor, while sparing the potentially beneficial effects of ETB receptor activation.[2]

Quantitative Data on Endothelial Cell Viability

Direct quantitative data from studies specifically measuring the inhibition of endothelial cell proliferation (e.g., via BrdU or Ki-67 assays) by ambrisentan are not prominently available in the reviewed literature. However, a key study investigated the effect of a wide range of ambrisentan concentrations on the viability of human pulmonary artery endothelial cells (hPAECs) using an MTT assay. This assay measures mitochondrial metabolic activity, which is an indicator of cell viability. The findings indicate that while lower concentrations have minimal impact, higher concentrations of ambrisentan exhibit cytotoxic effects.

| Cell Line | Assay | Ambrisentan Concentration | Observation | Statistical Significance | Reference |

| hPAEC | MTT | 0.02 nM - ~10 nM | No significant effect on cell viability. | Not significant | [3] |

| hPAEC | MTT | Starting at 20 nM | Significant reduction in cell viability. | p < 0.0001 vs. control | [3] |

| hPAEC | MTT | 0.02 nM - 5000 nM | A two-step dose-response curve showing cytotoxic effects at higher concentrations. | ****p < 0.0001 vs. control | [3] |

hPAEC: human Pulmonary Artery Endothelial Cells

Signaling Pathways

The interaction of ET-1 with its receptors on endothelial cells triggers distinct downstream signaling cascades. Ambrisentan intervenes by selectively blocking the ETA pathway.

Experimental Protocols

This section details the methodologies for assessing the impact of ambrisentan on endothelial cells, covering both viability and a standard proliferation assay.

Cell Viability and Cytotoxicity Assessment (MTT & LDH Assays)

This protocol is based on the methodology used to assess the effect of ambrisentan on hPAEC viability.[3]

1. Cell Culture and Treatment:

-

Cell Line: Human pulmonary artery endothelial cells (hPAECs).

-

Culture Medium: Medium 231 supplemented with low serum growth supplement. Cells are typically used between passages 3-5.

-

Seeding: hPAECs are seeded in 96-well plates at a density of 2 x 104 cells per 100 µL.

-

Treatment: After overnight incubation, cells are treated with ambrisentan at various concentrations (e.g., a range from 0.02 nM to 5000 nM) for 48 hours. Control wells receive the vehicle (e.g., DMSO).

2. MTT Assay (Cell Viability):

-

Principle: Measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells into a purple formazan product.

-

Procedure:

-

Following treatment, 0.5 mg/mL of MTT is added to each well.

-

The plate is incubated for 4 hours.

-

A solubilizing solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.

-

After 18 hours, the absorbance is read at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

3. LDH Assay (Cytotoxicity):

-

Principle: Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

-

Procedure:

-

Following treatment, the culture medium is collected.

-

LDH activity is measured using a commercially available cytotoxicity assay kit, following the manufacturer's instructions.

-

Absorbance is typically read at 570 nm. Results are expressed relative to a positive control (cells lysed to achieve maximum LDH release).

-

Cell Proliferation Assessment (BrdU Incorporation Assay)

While not specifically detailed for ambrisentan in the reviewed literature, the 5-bromo-2'-deoxyuridine (BrdU) assay is a standard method to quantify cell proliferation. The following is a representative protocol.

1. Cell Culture and Treatment:

-

Endothelial cells are seeded in a 96-well plate and allowed to adhere.

-

Cells are treated with various concentrations of ambrisentan, typically in the presence of a pro-proliferative stimulus like ET-1 or serum. Appropriate controls (vehicle, ET-1 alone) are included.

2. BrdU Labeling:

-

A BrdU labeling solution is added to each well at a final concentration of approximately 10 µM.

-

The plate is incubated for a period (e.g., 2 to 24 hours) to allow for BrdU incorporation into the DNA of proliferating cells during the S-phase of the cell cycle.

3. Immunodetection:

-

The culture medium is removed, and the cells are fixed, permeabilized, and the DNA is denatured (e.g., with an acid solution) to expose the BrdU epitopes.

-

An anti-BrdU antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added and incubated.

-

After washing to remove unbound antibody, a substrate for the enzyme is added, which generates a detectable signal (e.g., colorimetric or chemiluminescent).

4. Data Analysis:

-

The intensity of the signal is measured using a microplate reader.

-

The signal is directly proportional to the amount of BrdU incorporated, and therefore, to the level of cell proliferation. Results are typically normalized to the control groups.

Logical Framework: Therapeutic Rationale

The use of ambrisentan to counter endothelial cell proliferation is based on a clear logical framework that connects the pathophysiology of certain vascular diseases to the drug's specific mechanism of action.

Conclusion

This compound, as a selective ETA receptor antagonist, is positioned to inhibit the pro-proliferative effects of endothelin-1 on endothelial cells. While direct quantitative data on proliferation inhibition is sparse, studies on cell viability confirm a dose-dependent effect on human pulmonary artery endothelial cells. The underlying mechanism involves the blockade of the ETA-mediated signaling cascade, which is known to be mitogenic. The experimental protocols outlined in this guide provide a robust framework for further investigation into the specific anti-proliferative efficacy of ambrisentan on various types of endothelial cells, which is critical for understanding its role in treating vascular proliferative disorders and for the development of novel therapeutic strategies.

References

- 1. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ambrisentan Retains Its Pro‐Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Properties of Ambrisentan Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambrisentan is a selective endothelin type-A (ETA) receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[1] Its therapeutic effect is achieved by inhibiting the potent vasoconstrictive and mitogenic effects of endothelin-1 (ET-1), a peptide that is often elevated in PAH patients.[2][3][4] This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with Ambrisentan sodium. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for research and development purposes.

Molecular Structure and Physicochemical Properties

Ambrisentan is a propanoic acid-based molecule, distinguishing it from sulfonamide-class endothelin receptor antagonists.[5] The active form is the (S)-enantiomer. The sodium salt form is often used in pharmaceutical preparations.

1.1 Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | (2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid | [1][6] |

| CAS Number | 177036-94-1 (Ambrisentan) | [6][7] |

| CAS Number | 1386915-48-5 (this compound) | [8][9] |

| Molecular Formula | C22H22N2O4 (Ambrisentan) | [6][7] |

| Molecular Formula | C22H21N2NaO4 (this compound) |

1.2 Physicochemical Data

A summary of key physicochemical properties is crucial for formulation development, analytical method design, and understanding its biological behavior.

| Property | Value | Reference |

| Molecular Weight | 378.4 g/mol (Ambrisentan) | [6] |

| Molecular Weight | 400.4 g/mol (this compound) | |

| Melting Point | 165-168 °C | [6][10] |

| pKa | 4.0 | [6] |

| Aqueous Solubility | Practically insoluble at low pH; solubility increases at higher pH. | [6][11] |

| LogP | 3.8 | [6] |

| Plasma Protein Binding | ~99% | [12] |

Mechanism of Action and Signaling Pathway

Ambrisentan exerts its therapeutic effect by selectively targeting the endothelin signaling pathway, which is a key contributor to the pathophysiology of PAH.[3][13]

In patients with PAH, elevated levels of ET-1, a potent vasoconstrictor peptide, lead to constriction of pulmonary arteries and proliferation of vascular smooth muscle cells.[2][4][14] ET-1 mediates its effects through two receptor subtypes: ETA and ETB.[4][15]

-

ETA Receptors: Located on vascular smooth muscle cells, their activation leads to vasoconstriction and cellular proliferation.[1][4][15]

-

ETB Receptors: Found on both endothelial cells and smooth muscle cells. Endothelial ETB receptor activation mediates the clearance of ET-1 and the release of vasodilators like nitric oxide (NO) and prostacyclin.[2][14] Smooth muscle ETB receptors, like ETA, mediate vasoconstriction.[15]

Ambrisentan is a selective ETA receptor antagonist.[2][5] By blocking the ETA receptor, it prevents ET-1 from binding and initiating the downstream signaling cascade responsible for vasoconstriction and proliferation.[1][2] This selective antagonism leads to vasodilation in the pulmonary arteries, a reduction in pulmonary vascular resistance, and an alleviation of the workload on the heart's right ventricle.[2] Its selectivity for ETA over ETB is a key feature, as it leaves the beneficial effects of endothelial ETB receptor activation—vasodilator release and ET-1 clearance—intact.[1][2]

2.1 Visualized Signaling Pathway

The following diagram illustrates the ET-1 signaling pathway and the specific point of intervention by Ambrisentan.

Experimental Protocols

Characterizing the interaction of a compound like Ambrisentan with its target receptor is fundamental. A competitive radioligand binding assay is a standard method to determine the binding affinity and selectivity.

3.1 Representative Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of Ambrisentan for the human ETA receptor.

Principle: This assay measures the ability of Ambrisentan (the 'competitor') to displace a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) from the ETA receptor. The concentration of Ambrisentan that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki.

Materials:

-

Cell membranes from a cell line expressing recombinant human ETA receptors (e.g., A10 cells).[16]

-

Radioligand: [¹²⁵I]-ET-1.

-

Unlabeled competitor: this compound, serially diluted.

-

Assay Buffer: Tris-HCl buffer with BSA and protease inhibitors.

-

96-well microtiter filtration plates.[16]

-

Scintillation counter.

Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of Ambrisentan in assay buffer.

-

Incubation: In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]-ET-1 (typically near its Kd value), and varying concentrations of Ambrisentan.[17]

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., cold ET-1) to saturate all receptors.

-

Competitor Wells: Contain membranes, radioligand, and serial dilutions of Ambrisentan.

-

-

Equilibration: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.[17]

-

Separation: Rapidly filter the contents of each well through the filtration plate to separate receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove residual unbound ligand.

-

Quantification: Dry the filter mats and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of Ambrisentan.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.2 Visualized Experimental Workflow

The following diagram outlines the key steps in the described receptor binding assay.

Pharmacokinetic and Pharmacodynamic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Ambrisentan is critical for its clinical application.

4.1 Pharmacokinetic Parameters

The pharmacokinetics of Ambrisentan in healthy subjects have been shown to be dose-proportional.[12]

| Parameter | Value / Description | Reference |

| Bioavailability | Absolute bioavailability is not known. Not affected by food. | [1][12] |

| Tmax (Time to Peak) | ~2 hours post-oral administration. | [1][12] |

| Protein Binding | 98.8% | [18] |

| Metabolism | Primarily hepatic and/or extra-hepatic. Substrate of CYP3A, CYP2C19, and UGTs (1A9S, 2B7S, 1A3S). Also a substrate of OATP1B1, OATP1B3, and P-gp. | [12][19] |

| Route of Elimination | Predominantly non-renal. Primarily found in feces. ~22% of the administered dose is found in urine. | [1][12] |

| Terminal Half-life (t½) | ~13-18 hours. | [18] |

| Apparent Clearance (CL/F) | 1.11 L/hr (in PAH patients). | [18] |

4.2 Pharmacodynamics

The primary pharmacodynamic effect of Ambrisentan is the reduction of pulmonary vascular resistance. Clinical studies have demonstrated that treatment with Ambrisentan leads to a significant decrease in B-type natriuretic peptide (BNP) plasma concentrations, a biomarker for heart failure, and improvements in exercise ability in PAH patients.[1]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Ambrisentan? [synapse.patsnap.com]

- 3. Endothelin-1 Pathway Polymorphisms and Outcomes in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound salt | 1386915-48-5 [chemicalbook.com]

- 10. ijcrt.org [ijcrt.org]

- 11. researchgate.net [researchgate.net]

- 12. drugs.com [drugs.com]

- 13. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endothelin and Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]

- 16. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. scispace.com [scispace.com]

Early-Phase Clinical Trial Results for Ambrisentan Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical trial results for Ambrisentan sodium, a selective endothelin type-A (ETA) receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the pharmacokinetics, pharmacodynamics, safety, and efficacy of Ambrisentan from its initial clinical investigations.

Introduction

Ambrisentan is a propanoic acid-based, endothelin receptor antagonist (ERA) with high selectivity for the ETA receptor.[1] By blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to the ETA receptors on vascular smooth muscle cells, Ambrisentan leads to vasodilation.[2] Early-phase clinical trials were crucial in establishing the foundational safety and efficacy profile of Ambrisentan for the treatment of pulmonary arterial hypertension (PAH).

Pharmacokinetics

The pharmacokinetic profile of Ambrisentan has been characterized in both healthy volunteers and patients with PAH. Following oral administration, Ambrisentan is absorbed with peak plasma concentrations (Cmax) typically occurring around 2 hours.[2][3] The pharmacokinetics of Ambrisentan are dose-proportional.[4] Food does not have a clinically significant effect on its bioavailability.[2] The mean oral clearance is approximately 38 mL/min in healthy subjects and 19 mL/min in PAH patients.[2] While the terminal half-life is about 15 hours, the effective half-life is estimated to be around 9 hours.[2]

Table 1: Pharmacokinetic Parameters of Ambrisentan in Healthy Japanese Subjects (Single Oral Dose)[5]

| Dose | Cmax (ng/mL) | AUC0→∞ (ng·hr/mL) | Tmax (hours) |

| 2.5 mg | 179 ± 32 | 1439 ± 373 | 2-2.5 |

| 5 mg | 362 ± 43 | 2945 ± 609 | 2-2.5 |

| 10 mg | 767 ± 91 | 6894 ± 1613 | 2-2.5 |

Table 2: Steady-State Pharmacokinetic Parameters of Ambrisentan in Japanese PAH Patients (5 mg Once Daily for 12 Weeks)[5]

| Parameter | Value |

| Cmax (ng/mL) | 674 ± 197 |

| AUC0→24 (ng·hr/mL) | 8337 ± 4715 |

Experimental Protocols of Key Early-Phase Trials

The ARIES (Ambrisentan in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy) studies were pivotal in the clinical development of Ambrisentan.

ARIES-1 and ARIES-2 Study Design[6][7]

-

Objective: To assess the efficacy and safety of Ambrisentan in patients with PAH.[5]

-

Design: Two concurrent, randomized, double-blind, placebo-controlled, multicenter trials.[6]

-

Patient Population: Patients with PAH (idiopathic or associated with connective tissue disease, HIV infection, or anorexigen use) of WHO Functional Class I-IV.[7][5]

-

Inclusion Criteria:

-

Exclusion Criteria:

-

Intervention:

-

Primary Endpoint: Change from baseline in 6MWD at week 12.[7][6]

-

Secondary Endpoints: Time to clinical worsening, change in WHO functional class, Borg dyspnea score, and plasma B-type natriuretic peptide (BNP) concentrations.[7][6]

-

Statistical Analysis: The primary efficacy endpoint (change in 6MWD) was analyzed using an analysis of covariance (ANCOVA) model. Time to clinical worsening was analyzed using the log-rank test.

Efficacy Results

The ARIES studies demonstrated a significant improvement in exercise capacity for patients treated with Ambrisentan compared to placebo.

Table 3: Change in 6-Minute Walk Distance (6MWD) at Week 12 in ARIES-1 and ARIES-2[7]

| Study | Treatment Group | Placebo-Corrected Mean Change in 6MWD (meters) | P-value |

| ARIES-1 | Ambrisentan 5 mg | 31 | 0.008 |

| Ambrisentan 10 mg | 51 | <0.001 | |

| ARIES-2 | Ambrisentan 2.5 mg | 32 | 0.022 |

| Ambrisentan 5 mg | 59 | <0.001 |

In a long-term extension of these studies, the improvement in 6MWD was sustained at 48 weeks in patients receiving Ambrisentan monotherapy.[6]

Hemodynamic Effects

A subset of patients in the ARIES extension study (ARIES-E) who underwent right heart catheterization showed significant improvements in hemodynamic parameters after long-term treatment with Ambrisentan.[1]

Table 4: Hemodynamic Improvements in ARIES-E[1]

| Parameter | Improvement |

| Mean Pulmonary Artery Pressure (mPAP) | Significant Decrease |

| Pulmonary Vascular Resistance (PVR) | Significant Decrease |

| Cardiac Index (CI) | Significant Increase |

Signaling Pathway

Ambrisentan exerts its therapeutic effect by selectively blocking the ETA receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1).

Caption: Ambrisentan's mechanism of action via ETA receptor blockade.

Safety and Tolerability

In the ARIES studies, Ambrisentan was generally well-tolerated. The most common adverse events were peripheral edema, nasal congestion, and headache.[7] Importantly, there was a low incidence of elevated liver aminotransferases, a concern with other ERAs.[6]

Conclusion

The early-phase clinical trials of this compound, particularly the ARIES studies, established its efficacy in improving exercise capacity and favorable safety profile for the treatment of pulmonary arterial hypertension. These foundational studies provided the basis for its approval and use in clinical practice. The selective ETA receptor antagonism of Ambrisentan offers a targeted therapeutic approach in the management of PAH.

References

- 1. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. squarepharma.com.bd [squarepharma.com.bd]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]

The Pivotal Role of Endothelin-1 in Pathophysiology and the Therapeutic Intervention of Ambrisentan

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen implicated in the pathogenesis of several cardiovascular and fibrotic diseases. Its effects are mediated through two G protein-coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors. Dysregulation of the ET-1 pathway is a key driver in the progression of diseases such as pulmonary arterial hypertension (PAH). Ambrisentan, a selective ETA receptor antagonist, has emerged as a targeted therapy for PAH. This technical guide provides a comprehensive overview of the role of ET-1 in diseases where Ambrisentan is a therapeutic consideration, details its mechanism of action, and summarizes key clinical findings. Methodologies for preclinical and clinical evaluation of ET-1 axis-targeting drugs are also discussed.

Introduction: The Endothelin-1 System

The endothelin system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3), two receptor subtypes (ETA and ETB), and the enzymes responsible for the synthesis of the active peptides.[1] ET-1 is the most abundant and biologically active isoform in the cardiovascular system.[1] It is produced primarily by vascular endothelial cells as a precursor, preproendothelin-1, which is cleaved to big ET-1 and subsequently converted to the active ET-1 by endothelin-converting enzyme (ECE).[2]

The physiological effects of ET-1 are mediated by its binding to ETA and ETB receptors on various cell types.[3][4]

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent vasoconstriction and proliferation.[4][5]

-

ETB Receptors: Found on both endothelial cells and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in the clearance of circulating ET-1.[3][5] Conversely, ETB receptors on smooth muscle cells, like ETA receptors, mediate vasoconstriction.[2]

In healthy individuals, there is a balance in the activity of these pathways. However, in several pathological conditions, overexpression of ET-1 leads to a state of excessive vasoconstriction and tissue remodeling.[5]

The Role of Endothelin-1 in Disease Pathogenesis

Elevated levels of ET-1 in plasma and tissues are associated with the pathogenesis of several diseases, most notably pulmonary arterial hypertension. The role of ET-1 has also been investigated in other conditions such as scleroderma renal crisis, Raynaud's phenomenon, chronic kidney disease, and idiopathic pulmonary fibrosis.

Pulmonary Arterial Hypertension (PAH)

PAH is a progressive and life-threatening disease characterized by increased pulmonary vascular resistance, leading to right ventricular failure and death.[6] A substantial body of evidence points to the central role of ET-1 in the development and progression of PAH.[6][7] Patients with PAH have significantly elevated plasma and lung tissue concentrations of ET-1, which correlate with disease severity and poor prognosis.[5][7][8]

The pathological effects of ET-1 in PAH include:

-

Potent Vasoconstriction: ET-1 is one of the most potent endogenous vasoconstrictors, contributing directly to the increased pressure in the pulmonary arteries.[6]

-

Vascular Remodeling: ET-1 promotes the proliferation of pulmonary arterial smooth muscle cells and fibroblasts, leading to thickening of the vessel walls and narrowing of the lumen.[6][7]

-

Inflammation and Fibrosis: ET-1 exhibits pro-inflammatory and pro-fibrotic properties, further contributing to the structural changes in the pulmonary vasculature.

Scleroderma and Related Complications

Systemic sclerosis (scleroderma) is an autoimmune disease characterized by widespread vascular damage and fibrosis.[9] Elevated levels of circulating ET-1 are frequently observed in patients with scleroderma.[10]

-

Scleroderma Renal Crisis (SRC): This is a life-threatening complication of systemic sclerosis.[11] Studies have shown overexpression of ET-1 in the glomeruli and arterioles of patients with SRC, suggesting its involvement in the pathogenesis of this condition.[12][13]

-

Raynaud's Phenomenon and Digital Ulcers: The vascular abnormalities in scleroderma often manifest as Raynaud's phenomenon and painful digital ulcers.[14] ET-1-mediated vasoconstriction is believed to contribute to the reduced blood flow to the digits.[15]

Chronic Kidney Disease (CKD)

The endothelin system is also implicated in the pathophysiology of chronic kidney disease.[16] ET-1 can promote renal injury through various mechanisms, including vasoconstriction of renal blood vessels, glomerular inflammation, and fibrosis.[16][17] Endothelin receptor antagonists have been shown to reduce proteinuria in patients with CKD.[18][19]

Idiopathic Pulmonary Fibrosis (IPF)

IPF is a progressive and fatal lung disease characterized by the formation of scar tissue in the lungs.[20] Preclinical studies suggested that ET-1 may play a role in the fibrotic process by inducing fibroblast proliferation.[21] However, a large clinical trial (ARTEMIS-IPF) investigating the efficacy of Ambrisentan in IPF was terminated due to a lack of efficacy and a potential for worse outcomes in the treatment group.[20][21][22][23] This suggests that while ET-1 may be involved in pulmonary fibrosis, selective ETA receptor blockade with Ambrisentan is not a beneficial therapeutic strategy for this patient population.[21]

Ambrisentan: A Selective ETA Receptor Antagonist

Ambrisentan is an orally active, propanoic acid-based compound that is a high-affinity and selective antagonist of the ETA receptor.[4][24] Its selectivity for the ETA receptor over the ETB receptor is over 4000-fold.[25]

Mechanism of Action

By selectively blocking the ETA receptor, Ambrisentan inhibits the downstream signaling pathways activated by ET-1 in vascular smooth muscle cells.[26] This leads to:

-

Vasodilation: Inhibition of ET-1-mediated vasoconstriction results in the relaxation of pulmonary arteries, leading to a decrease in pulmonary vascular resistance and pressure.[26][27]

-

Anti-proliferative Effects: Ambrisentan helps to reduce the abnormal growth of smooth muscle cells in the pulmonary arteries, addressing the remodeling aspect of PAH.[4][26]

The selectivity of Ambrisentan for the ETA receptor is a key feature. By not blocking the ETB receptor on endothelial cells, the beneficial effects of ETB activation, namely ET-1 clearance and the production of vasodilators like nitric oxide, are preserved.[26]

Caption: Mechanism of Action of Ambrisentan.

Pharmacokinetics and Pharmacodynamics

Ambrisentan is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 2 hours post-dose.[4][25] Its pharmacokinetics are dose-proportional, and food does not affect its bioavailability.[25][28] Ambrisentan is highly bound to plasma proteins (approximately 99%).[4][25] The terminal half-life is about 15 hours, with an effective half-life of around 9 hours, supporting once-daily dosing.[25] The mean oral clearance is lower in PAH patients compared to healthy subjects.[4][25]

Clinical Efficacy of Ambrisentan

The efficacy and safety of Ambrisentan in PAH have been primarily established in two pivotal, randomized, double-blind, placebo-controlled studies: ARIES-1 and ARIES-2.[29][30]

ARIES-1 and ARIES-2 Study Design

These were multicenter trials that enrolled patients with PAH (WHO Group 1), who were predominantly of WHO Functional Class II or III.[4][29]

-

ARIES-1: Randomized 202 patients to receive placebo, 5 mg Ambrisentan, or 10 mg Ambrisentan once daily for 12 weeks.[29]

-

ARIES-2: Randomized 192 patients to receive placebo, 2.5 mg Ambrisentan, or 5 mg Ambrisentan once daily for 12 weeks.[29]

The primary endpoint for both studies was the change in the 6-minute walk distance (6MWD) from baseline to week 12.[29] Secondary endpoints included time to clinical worsening, changes in WHO functional class, Borg dyspnea score, and levels of B-type natriuretic peptide (BNP).[29][30]

Efficacy Data from ARIES Studies

The results from both ARIES-1 and ARIES-2 demonstrated a significant improvement in exercise capacity for patients treated with Ambrisentan compared to placebo.[29][30]

| Study | Treatment Group | Mean Placebo-Corrected Change in 6MWD at Week 12 (meters) | P-value |

| ARIES-1 | 5 mg Ambrisentan | 31 | 0.008 |

| 10 mg Ambrisentan | 51 | <0.001 | |

| ARIES-2 | 2.5 mg Ambrisentan | 32 | 0.022 |

| 5 mg Ambrisentan | 59 | <0.001 | |

| Data from Galiè N, et al. Circulation. 2008.[29][30] |

Improvements were also observed in several secondary endpoints, including a delay in the time to clinical worsening (ARIES-2), and improvements in WHO functional class (ARIES-1), Borg dyspnea score, and BNP levels in both studies.[29][30] Long-term extension studies showed that the improvement in 6MWD was sustained at 48 weeks.[29]

Use in Other Conditions

While highly effective for PAH, the clinical utility of Ambrisentan in other conditions where ET-1 is implicated is less established or, in some cases, contraindicated.

-

Systemic Sclerosis-related conditions: Case series and smaller studies have suggested potential benefits of Ambrisentan in improving symptoms of Raynaud's phenomenon and aiding in the healing of digital ulcers in patients with systemic sclerosis.[9][14][15] However, larger controlled trials are needed to confirm these findings.

-

Idiopathic Pulmonary Fibrosis: As previously mentioned, Ambrisentan is not effective and may be harmful in patients with IPF.[21][22][31]

Experimental Protocols for Evaluating Endothelin Receptor Antagonists

The preclinical and clinical evaluation of endothelin receptor antagonists like Ambrisentan involves a series of standardized assays and study designs.[32][33]

Preclinical Evaluation

A typical preclinical workflow to characterize a novel endothelin receptor antagonist would include:

-

Receptor Binding Assays:

-

Objective: To determine the affinity and selectivity of the compound for ETA and ETB receptors.

-

Methodology: Competitive binding assays are performed using radiolabeled ET-1 and cell membranes prepared from cell lines engineered to express high levels of human ETA or ETB receptors (e.g., Chinese Hamster Ovary cells).[32] The concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50) is determined.

-

-

In Vitro Functional Assays:

-

Objective: To assess the functional antagonist activity of the compound.

-

Methodology: Isolated blood vessel preparations (e.g., rat aorta) are mounted in an organ bath. The ability of the compound to inhibit ET-1-induced vasoconstriction is measured.[32] This allows for the determination of the compound's potency (pA2 value) and whether it acts as a competitive or non-competitive antagonist.

-

-

In Vivo Models:

-

Objective: To evaluate the in vivo efficacy and pharmacodynamics of the compound.

-

Methodology: Animal models of diseases like PAH (e.g., monocrotaline-induced PAH in rats) are used.[34] The compound is administered, and its effects on hemodynamic parameters (e.g., mean pulmonary arterial pressure, right ventricular hypertrophy) are measured.

-

Caption: Preclinical to Clinical Workflow.

Clinical Trial Design

The design of the ARIES studies serves as a robust model for evaluating new therapies for PAH. Key elements include:

-

Randomized, Double-Blind, Placebo-Controlled Design: This is the gold standard for minimizing bias.

-

Well-Defined Patient Population: Inclusion and exclusion criteria should be specific to the disease and stage being studied.

-

Validated Primary Endpoint: The 6-minute walk distance is a widely accepted and validated primary endpoint in PAH trials, as it correlates with clinical outcomes.[30]

-

Comprehensive Secondary Endpoints: Including measures of hemodynamics, functional class, biomarkers, and quality of life provides a more complete picture of the drug's effects.

Conclusion

Endothelin-1 is a critical mediator in the pathogenesis of pulmonary arterial hypertension and other vascular diseases. Its multifaceted role in promoting vasoconstriction and cellular proliferation makes the ET-1 pathway a prime target for therapeutic intervention. Ambrisentan, through its selective antagonism of the ETA receptor, effectively counteracts the detrimental effects of ET-1 in PAH, leading to significant clinical improvements. The success of Ambrisentan underscores the value of a targeted therapeutic approach based on a deep understanding of the underlying molecular mechanisms of disease. Further research may yet uncover additional therapeutic applications for modulating the endothelin system, although careful patient selection and a thorough understanding of the distinct roles of ETA and ETB receptors in different disease contexts will be paramount.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ambrisentan - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The role of endothelin-1 in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acpjournals.org [acpjournals.org]

- 9. Effect of ambrisentan on peripheral circulation in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Scleroderma and Renal Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Endothelin-1 expression in scleroderma renal crisis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunohistological Study of Endothelin-1 and Endothelin-A and B Receptors in Two Patients with Scleroderma Renal Crisis | Semantic Scholar [semanticscholar.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Evaluation of the effect of ambrisentan on digital microvascular flow in patients with systemic sclerosis using laser Doppler perfusion imaging: a 12-week randomized double-blind placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endothelin and Endothelin Antagonists in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Endothelin receptor antagonists in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. thorax.bmj.com [thorax.bmj.com]

- 21. acpjournals.org [acpjournals.org]

- 22. 2minutemedicine.com [2minutemedicine.com]

- 23. respiratory-therapy.com [respiratory-therapy.com]

- 24. researchgate.net [researchgate.net]

- 25. squarepharma.com.bd [squarepharma.com.bd]

- 26. What is the mechanism of Ambrisentan? [synapse.patsnap.com]

- 27. phassociation.org [phassociation.org]

- 28. drugs.com [drugs.com]

- 29. Ambrisentan for the treatment of pulmonary arterial hypertension: results of the ambrisentan in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ahajournals.org [ahajournals.org]

- 31. Treatment of Idiopathic Pulmonary Fibrosis With Ambrisentan: A Parallel, Randomized Trial - American College of Cardiology [acc.org]

- 32. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Experimental approaches to evaluate endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ambrisentan Sodium in In Vivo Rat Models of Pulmonary Arterial Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of ambrisentan sodium in rat models of Pulmonary Arterial Hypertension (PAH). The included protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.

Ambrisentan is a selective endothelin receptor type A (ETA) antagonist.[1][2][3] In PAH, the endothelin system is often upregulated, leading to vasoconstriction and vascular remodeling. By selectively blocking the ETA receptor, ambrisentan helps to mitigate these pathological processes.[4]

Data Presentation: Ambrisentan Dosage in Rat PAH Models

The following tables summarize the quantitative data from various studies on the use of ambrisentan in rat models of PAH.

Table 1: Ambrisentan Dosage and Administration in Monocrotaline (MCT)-Induced PAH Rat Models

| Parameter | Study 1 | Study 2 |

| PAH Induction | Single subcutaneous injection of 60 mg/kg MCT[1][2] | Not specified in provided abstracts |

| Ambrisentan Dose | 0.2 mg/kg/day[1] | 1, 3, or 10 mg/kg (single dose)[5] |

| Administration Route | Oral[1][2] | Oral[5] |

| Treatment Duration | 4 weeks, starting the day after MCT injection[1][2] | Single administration |

| Key Findings | Reduced right ventricular (RV) pressure and RV hypertrophy; improved expression of ET-1 and eNOS in lung tissue.[1][2] | Reduced the increase in arterial pressure following Big ET-1 infusion.[5] |

Table 2: Ambrisentan Dosage and Administration in Hyperoxia-Induced PAH Neonatal Rat Models

| Parameter | Study 1 |

| PAH Induction | Continuous exposure to hyperoxia for 10 days[6][7] |

| Ambrisentan Dose | 1-20 mg/kg/day (specifically 20 mg/kg/day, administered as 10 mg/kg twice daily)[6][7] |

| Administration Route | Subcutaneous injections[6] |

| Treatment Duration | 10 days (early concurrent treatment model) or starting on day 6 of hyperoxia and continuing for a 9-day recovery (late treatment model)[6][7][8] |

| Key Findings | Improved survival, reduced lung fibrin and collagen III deposition, decreased arterial medial wall thickness, and attenuated RV hypertrophy.[6][7] |

Experimental Protocols

Protocol 1: Monocrotaline (MCT)-Induced PAH Model and Oral Ambrisentan Administration

This protocol is based on the methodology for inducing PAH in rats using MCT and subsequent treatment with ambrisentan.

1. PAH Induction:

2. Ambrisentan Administration:

-

Preparation: Prepare a solution of ambrisentan for oral administration. The vehicle used should be appropriate for the study design (e.g., saline).

-

Dosage: Administer ambrisentan at a dose of 0.2 mg/kg/day via oral gavage.[1]

-

Schedule: Begin daily administration the day after the MCT injection and continue for 4 weeks.[1][2]

3. Monitoring and Endpoints:

-

At 2 and 4 weeks post-treatment, measure right ventricular (RV) pressure.[1][2]

-

At the end of the study, harvest lung tissue for pathological analysis (e.g., Victoria blue staining to assess medial wall thickening) and protein expression analysis (e.g., Western blot for ET-1, ERA, and eNOS).[1][2]

-

Monitor body weight and calculate the RV to left ventricle plus septum (RV/LV+S) ratio to assess right ventricular hypertrophy.[1]

Protocol 2: Hyperoxia-Induced PAH Model and Subcutaneous Ambrisentan Administration

This protocol describes the induction of PAH in neonatal rats through hyperoxia and treatment with ambrisentan.

1. PAH Induction:

2. Ambrisentan Administration:

-

Preparation: Prepare a solution of ambrisentan in 0.9% saline for subcutaneous injection.[6]

-

Dosage: Administer ambrisentan at a total daily dose of 20 mg/kg, given as two separate 10 mg/kg injections.[6]

-

Schedule: Begin daily subcutaneous injections from day 2 of hyperoxia exposure and continue for the 10-day duration.[6]

3. Monitoring and Endpoints:

-

Monitor survival rates throughout the study.[6]

-

At the end of the 10-day period, assess for right ventricular hypertrophy (RVH) by measuring the ratio of the RV free wall thickness to the left ventricular (LV) free wall thickness and the weight ratio of the RV to the LV plus interventricular septum (RV/(LV+IVS)).[6]

-

Perform histopathological analysis of lung tissue to evaluate alveolar septal thickness and collagen deposition.[6]

-

Analyze lung tissue for mRNA expression of relevant markers such as IL-6, ET-1, ETA, and ETB.[6]

Mandatory Visualizations

Caption: Endothelin signaling pathway and the mechanism of action of ambrisentan.

Caption: Workflow for the monocrotaline-induced PAH rat model with ambrisentan treatment.

References

- 1. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Ambrisentan in Human Plasma by HPLC-MS/MS

Introduction

Ambrisentan is a selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension. Monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Ambrisentan in human plasma. The method utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Experimental

-

Ambrisentan reference standard

-

Ambrisentan-d3 (or other suitable deuterated internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

-

Ultrapure water

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Protocols

-

Primary Stock Solutions: Prepare primary stock solutions of Ambrisentan and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Ambrisentan primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and QC samples.

-

Internal Standard Working Solution: Dilute the IS primary stock solution with the same diluent to achieve a final concentration suitable for addition to all samples.

-

Calibration and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add the internal standard working solution.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[1][2][3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

A C18 reversed-phase column is commonly used for the separation of Ambrisentan.[1][4][5][6][7]

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Program:

-

Start with 30% B

-

Linearly increase to 90% B over 3 minutes

-

Hold at 90% B for 1 minute

-

Return to 30% B and equilibrate for 2 minutes

-

Ambrisentan is typically detected in positive electrospray ionization mode.[5][6][8]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ion Source Temperature: 500 °C

-

IonSpray Voltage: 5500 V

Method Validation Summary

The method should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range | 2 - 2000 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.995[8] |

| LLOQ | 2 ng/mL[4] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 6 | < 5% | < 10% | 90 - 110% |

| Medium | 100 | < 5% | < 10% | 90 - 110% |

| High | 1600 | < 5% | < 10% | 90 - 110% |

Note: The precision values are generally expected to be less than 15% (20% at the LLOQ), and accuracy should be within ±15% (±20% at the LLOQ).

Table 3: Recovery and Matrix Effect

| Parameter | Low QC (%) | High QC (%) |

| Extraction Recovery | 75 - 85% | 75 - 85% |

| Matrix Effect | 90 - 110% | 90 - 110% |

Note: Extraction recovery for Ambrisentan using liquid-liquid extraction has been reported between 74.6% and 80.5%.[4] Matrix effect should be within an acceptable range to ensure no significant ion suppression or enhancement.

Visual Representations

Caption: HPLC-MS/MS workflow for Ambrisentan quantification in plasma.

Caption: Logical flow from method development to application.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ambrisentan in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method suitable for pharmacokinetic studies and routine therapeutic drug monitoring in a clinical research setting.

References

- 1. Simultaneous quantification of ambrisentan, macitentan and sitaxentan in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. agilent.com [agilent.com]

- 4. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous microdetermination of bosentan, ambrisentan, sildenafil, and tadalafil in plasma using liquid chromatography/tandem mass spectrometry for pediatric patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparing Ambrisentan Sodium Solutions for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ambrisentan is a potent and selective endothelin receptor type A (ETA) antagonist used in the treatment of pulmonary arterial hypertension.[1][2][3][4] In the context of cell culture experiments, Ambrisentan sodium, a salt form of the active compound, serves as a valuable tool for investigating the roles of the endothelin-1 (ET-1) signaling pathway in various physiological and pathological processes.[1][2][5] This document provides detailed protocols for the preparation of this compound solutions for in vitro studies, ensuring reproducibility and accuracy in experimental outcomes.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₁N₂NaO₄ | |

| Molecular Weight | 400.40 g/mol | |

| Solubility | 10 mM in DMSO. Practically insoluble in aqueous solutions at low pH; solubility increases at higher pH.[6] | [6] |

| Storage (Powder) | -20°C for 3 years | [7] |

| Storage (in solvent) | -80°C for 1 year | [7] |

Mechanism of Action

Ambrisentan selectively blocks the endothelin type A (ETA) receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1).[1][2][3] ET-1 binding to the ETA receptor, a G-protein coupled receptor, activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately causing vasoconstriction and cell proliferation.[3] By antagonizing the ETA receptor, Ambrisentan effectively mitigates these effects.[2][3]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 400.40 g/mol x 1000 mg/g = 4.004 mg

-

Weighing: Carefully weigh out 4.004 mg of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions in cell culture medium for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for the cell line being used

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Example for 10 µM working solution): a. Perform an initial dilution of the 10 mM stock solution. For example, add 1 µL of the 10 mM stock to 999 µL of complete cell culture medium to obtain a 10 µM intermediate solution. b. Further dilute this intermediate solution to the desired final concentration. For instance, to treat cells in a 6-well plate with a final volume of 2 mL per well, add the appropriate volume of the intermediate solution to the well. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

-

Immediate Use: Use the prepared working solutions immediately to ensure stability and activity.

Quality Control of this compound Solutions

To ensure the reliability of experimental results, it is essential to perform quality control checks on the prepared solutions.

| Parameter | Method | Acceptance Criteria |

| Concentration Verification | High-Performance Liquid Chromatography (HPLC) | Measured concentration should be within ±10% of the target concentration. |

| Purity | HPLC | Purity should be ≥98%. |

| Sterility | Culture a small aliquot of the stock solution in sterile microbiological broth. | No microbial growth observed after 48-72 hours of incubation. |